N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea
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Overview
Description
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that features a urea linkage between a cyclohexyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dimethyl-4-(aminomethyl)pyrazole. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the urea linkage or the pyrazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is investigated for its use in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The urea linkage and pyrazole ring allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]carbamate: Contains a carbamate linkage.
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amide: Features an amide linkage.
Uniqueness
N-cyclohexyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is unique due to its specific combination of a cyclohexyl group and a pyrazole moiety linked by a urea bond. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-11(9-17(2)16-10)8-14-13(18)15-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGGDLEMMUAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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